2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.12190603 g/mol and the complexity rating of the compound is 780. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Optical and Structural Properties
Research by Zeyada, El-Nahass, and El-Shabaan (2016) focused on the structural and optical properties of derivatives of 4H-pyrano[3,2-c]quinoline, closely related to the specified compound. These derivatives, in thin-film form, showed polycrystalline structures and nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Spectrophotometer measurements revealed specific optical properties like transmittance, reflectance, absorption parameters, and electron transition types, crucial for photovoltaic applications and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
The same authors also explored the photovoltaic properties of these quinoline derivatives. They found that films deposited using a thermal evaporation technique exhibited photovoltaic properties under both dark and illuminated conditions. These findings are significant for the development of organic-inorganic photodiode fabrication, demonstrating the potential use of these compounds in solar energy and related technologies (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
A study by Eldesoky et al. (2019) investigated a similar quinoline derivative for its corrosion inhibition properties. The compound was found to protect copper surfaces from corrosion in acidic environments, an application valuable in industrial settings for metal preservation and maintenance (Eldesoky et al., 2019).
Dielectric Properties
Another study by Zeyada et al. (2016) examined the dielectric properties of quinoline derivatives, which is critical for electronic and electrical applications. The research provided insights into parameters like AC electrical conductivity and dielectric behavior, which are important for the development of electronic materials and devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Activities
El Mariah (2009) reported on the synthesis and antimicrobial activities of pyrano[3,2-c]quinoline derivatives. These compounds showed potential in combating bacterial strains, indicating their usefulness in medical and pharmaceutical applications (El Mariah, 2009).
Eco-Friendly Synthesis
Research by Radini et al. (2018) on the synthesis of pyrano[3,2-c]quinolones in water highlights an eco-friendly approach to producing these compounds. This method, emphasizing environmental sustainability, is significant for green chemistry and pharmaceutical manufacturing (Radini et al., 2018).
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-24-14-6-4-3-5-12(14)19-18(21(24)26)17(13(10-22)20(23)28-19)11-7-8-15(25)16(9-11)27-2/h3-9,17,25H,23H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNALBFUQALKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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